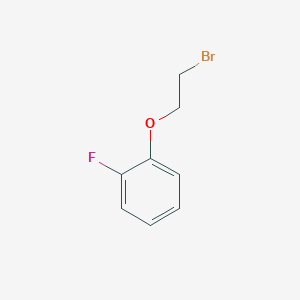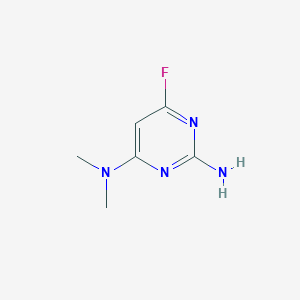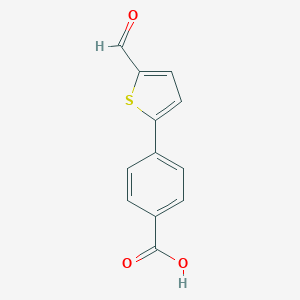![molecular formula C9H15IN2O2S B061398 tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate CAS No. 179116-01-9](/img/structure/B61398.png)
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate
描述
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry.
作用机制
The mechanism of action of tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to exert its effects by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. The precise molecular interactions underlying its mechanism of action are the subject of ongoing research.
生化和生理效应
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been shown to possess antitumor activity, possibly by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, possibly by disrupting the bacterial cell membrane.
实验室实验的优点和局限性
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a range of analytical techniques such as NMR spectroscopy and mass spectrometry. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments involving its use.
未来方向
There are several future directions for research involving tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate. One area of interest is the development of new drugs based on its structure and mechanism of action. This could involve designing analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of its effects on specific molecular targets, such as enzymes or receptors, in order to gain a better understanding of its mechanism of action. Additionally, its potential applications as an antimicrobial or antitumor agent could be further explored. Finally, the development of new synthetic methods for its production could help to improve the yield and purity of the compound.
科学研究应用
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has potential applications in various areas of scientific research. It has been reported to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. It has also been found to possess antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of antibacterial agents.
属性
CAS 编号 |
179116-01-9 |
|---|---|
产品名称 |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
分子式 |
C9H15IN2O2S |
分子量 |
342.2 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C9H15IN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h6H,4-5H2,1-3H3,(H,11,12,13) |
InChI 键 |
JIMCHDAEYWSCLL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
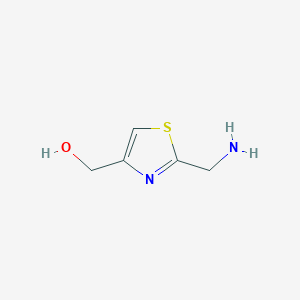
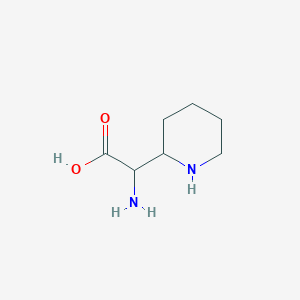
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)
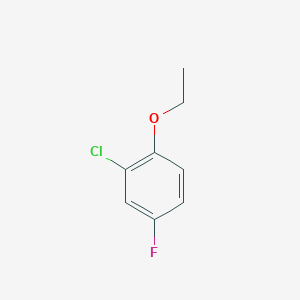
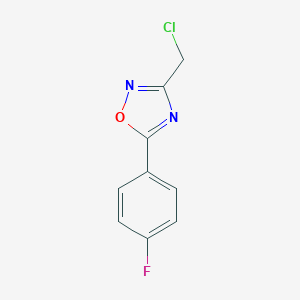
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
